molecular formula C27H33BrN2O4 B138748 Pppbe CAS No. 152191-69-0

Pppbe

Cat. No. B138748
CAS RN: 152191-69-0
M. Wt: 529.5 g/mol
InChI Key: UFXPVXIUMFFFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PPPBE, also known as 2-(3,4,5-trimethoxyphenyl)ethylamine, is a naturally occurring compound found in some plants and is known for its potential therapeutic properties. In recent years, there has been increasing interest in the use of PPPBE in scientific research due to its ability to modulate neurotransmitters and other signaling pathways in the brain.

Mechanism of Action

PPPBE acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). These actions result in the modulation of neurotransmitter release and signaling pathways in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PPPBE has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects in neurology and psychiatry. It has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pharmacology.

Advantages and Limitations for Lab Experiments

One advantage of studying PPPBE in lab experiments is its ability to modulate neurotransmitters and signaling pathways in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. However, one limitation is the lack of research on its safety and potential side effects, which may limit its clinical applications.

Future Directions

Future research on PPPBE could focus on its potential therapeutic effects in specific neurological and psychiatric disorders, such as Parkinson's disease and addiction disorders. Additionally, research could explore the safety and potential side effects of PPPBE, as well as its potential interactions with other medications. Further research could also explore the potential use of PPPBE in combination with other compounds for synergistic effects.

Synthesis Methods

PPPBE can be synthesized through various methods, including the reduction of 3,4,5-trimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride. Other methods include the condensation of 3,4,5-trimethoxybenzaldehyde with ethylamine or the reductive amination of 3,4,5-trimethoxybenzaldehyde with ammonia and sodium borohydride.

Scientific Research Applications

PPPBE has been studied for its potential therapeutic effects in a variety of scientific research areas, including neurology, psychiatry, and pharmacology. In neurology, PPPBE has been shown to modulate dopamine and serotonin receptors, which may have implications for the treatment of Parkinson's disease and depression. In psychiatry, PPPBE has been studied for its potential use in treating anxiety and addiction disorders. In pharmacology, PPPBE has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of chronic pain.

properties

CAS RN

152191-69-0

Product Name

Pppbe

Molecular Formula

C27H33BrN2O4

Molecular Weight

529.5 g/mol

IUPAC Name

1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide

InChI

InChI=1S/C27H33BrN2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31)

InChI Key

UFXPVXIUMFFFED-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br

synonyms

N-(3'-(3'-piperidinomethylphenoxy)propyl)-1-bromo-9,9-ethylenedioxypentacyclo(4.3.0.0(2,5).0(3,8).0(4,7)nonane)-4-carboxamide
PPPBE

Origin of Product

United States

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